2-Chloro-5-fluoro-4-nitropyridine
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Overview
Description
2-Chloro-5-fluoro-4-nitropyridine is an organic compound and a key intermediate in various chemical reactions . It is used in the synthesis of other compounds and has applications in fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be synthesized from 2-amino-5-nitropyridine, which is then converted to 2-hydroxy-5-nitropyridine, and finally to 2-chloro-5-nitropyridine . An efficient method for the synthesis of fluoropyridines via the fluorodenitration reaction has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C5H2ClFN2O2 . The molecular weight is 176.53 . The structure of the molecule can be found in various chemical databases .Chemical Reactions Analysis
This compound participates in various chemical reactions. For example, it can be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . It also reacts with aniline in methanol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The boiling point and density are not specified . More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-5-fluoro-4-nitropyridine has been extensively studied for its chemical properties and potential in synthesis processes. A study by Hand and Baker (1989) demonstrated its use in the preparation of 2-chloro- and 2-amino-5-fluoropyridines, highlighting its versatility in chemical reactions (Hand & Baker, 1989). Furthermore, Brewis et al. (1974) investigated its reactivity in nucleophilic displacement reactions, providing insights into its kinetics and catalysis behavior in aromatic systems (Brewis et al., 1974).
Role in Synthesis of Diverse Compounds
Bell et al. (1967) explored the condensation of this compound with various anilines, leading to the formation of arylaminonitropyridines. These compounds are noted for their UV absorption characteristics, suggesting potential applications in spectroscopy and materials science (Bell et al., 1967).
Development of Nucleosides and Derivatives
Nesnow and Heidelberger (1975) utilized this compound in the synthesis of pyridine nucleosides related to 5-fluorocytosine. This showcases its application in the development of nucleoside analogs, which are important in the field of medicinal chemistry (Nesnow & Heidelberger, 1975).
Optical and Spectroscopic Analysis
Jukić et al. (2010) conducted an X-ray and spectroscopic analysis of a derivative of this compound, examining its structural features and optical properties. This research highlights its potential use in optical materials and fluorescence studies (Jukić et al., 2010).
Structural and Molecular Investigations
In 2015, Velraj, Soundharam, and Sridevi conducted a comprehensive study on the molecular structures and properties of various derivatives of this compound. This included vibrational wavenumbers, NBO analysis, and NMR studies, contributing significantly to our understanding of its molecular behavior (Velraj, Soundharam, & Sridevi, 2015).
Mechanism of Action
Target of Action
It’s known that nitropyridines, a group to which this compound belongs, are often used as intermediates in the synthesis of various pharmaceuticals . They can interact with a wide range of biological targets depending on the specific derivative and its properties .
Mode of Action
It’s known that nitropyridines can undergo various chemical reactions, including nucleophilic aromatic substitution . This allows them to form covalent bonds with their targets, potentially leading to changes in the target’s function .
Biochemical Pathways
Given its reactivity, it’s plausible that it could affect a variety of pathways depending on its specific targets .
Pharmacokinetics
It’s known that the presence of a fluorine atom can often enhance the bioavailability of pharmaceuticals .
Result of Action
Given its reactivity and potential to form covalent bonds with its targets, it could potentially lead to changes in the function of these targets .
Action Environment
It’s known that factors such as ph and temperature can affect the reactivity of nitropyridines .
Safety and Hazards
2-Chloro-5-fluoro-4-nitropyridine is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
2-Chloro-5-fluoro-4-nitropyridine is an important intermediate in the synthesis of various compounds. It has potential applications in the pharmaceutical and agrochemical industries . Future research may focus on developing more efficient synthesis methods and exploring new applications .
Relevant Papers Several papers have been published on the synthesis and reactions of this compound . These papers provide valuable insights into the properties and potential applications of this compound.
properties
IUPAC Name |
2-chloro-5-fluoro-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIFRUTAIUPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1784429-31-7 |
Source
|
Record name | 2-chloro-5-fluoro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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